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molecular formula C8H13ClN6O B8739292 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide

3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide

Cat. No. B8739292
M. Wt: 244.68 g/mol
InChI Key: AFOIFVRYPZGJBH-UHFFFAOYSA-N
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Patent
US04906633

Procedure details

A mixture of 24.0 g (100.0 mmol) of 1-(3,5-diamino-6-chloropyrazinoyl)imidazole (see U.S. Pat. No. 4,029,816 as an example of how to obtain this material) and 13.6l g (183.5 mmol) of N-methylethylenediamine in 100 ml of tetrahydrofuran was stirred at ambient temperature for 18 hours. The reaction mixture was filtered and evaporated. The residue was crystallized from 2-propanol to give 20.8 g (85.0 mmol, 85%) of 3,5-diamino-6-chloro-N-(2-methylaminoethyl)pyrazine-2-carboxamide; mp 142.5°-143° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
183.5 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:10]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[O:11])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1.CNCCN>O1CCCC1>[NH2:1][C:2]1[C:3]([C:10]([NH:12][CH2:16][CH2:15][NH:14][CH3:13])=[O:11])=[N:4][C:5]([Cl:9])=[C:6]([NH2:8])[N:7]=1

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)N1C=NC=C1
Step Two
Name
Quantity
183.5 mmol
Type
reactant
Smiles
CNCCN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 2-propanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C(=NC(=C(N1)N)Cl)C(=O)NCCNC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 85 mmol
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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